molecular formula C11H10N2O B2821182 1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-one CAS No. 25700-00-9

1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-one

Cat. No. B2821182
CAS RN: 25700-00-9
M. Wt: 186.214
InChI Key: KGYWVEACRHBHPR-UHFFFAOYSA-N
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Description

“1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-one” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .


Molecular Structure Analysis

The molecular structure of “this compound” includes an imidazole ring attached to a phenyl group and an ethanone group . The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom .

Scientific Research Applications

Corrosion Inhibition

One significant application of imidazole derivatives, including compounds structurally related to "1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-one," is in corrosion inhibition. A study by Costa et al. (2021) on the corrosion inhibition of carbon steel in an acidic medium by imidazole-based molecules demonstrates the potential of these compounds in protecting metals against corrosion. The research identified that derivatives of imidazole significantly increase the efficiency of corrosion inhibition through both experimental and molecular modelling approaches, highlighting the importance of molecule polarity in enhancing anticorrosion performance (Costa et al., 2021).

Synthesis of Novel Compounds

Imidazole derivatives also play a crucial role in the synthesis of novel compounds. Chennapuram et al. (2015) demonstrated a highly efficient and selective oxidative cross-coupling of imidazo[1,2-a]pyridine compounds with methylketones, offering a general route for the synthesis of new molecules. This approach benefits from simple reaction conditions, the absence of metal catalysts, and selective product formation, contributing to advancements in synthetic chemistry (Chennapuram et al., 2015).

Anti-Leishmanial Activity

In the realm of pharmaceutical research, Hussain et al. (2016) explored the potential pharmacophore bearing anti-leishmanial activity of 1-[4-(1H-imidazol-1-yl)phenyl]-3-phenylprop-2-en-1-ones. This study synthesized a series of compounds by condensation of various substituted benzaldehydes, demonstrating significant anti-leishmanial and anti-fungal activities for some derivatives, underscoring the pharmaceutical applications of these compounds (Hussain et al., 2016).

Metal-Organic Frameworks

Imidazole-based molecules contribute to the development of metal-organic frameworks (MOFs) as well. Sun et al. (2010) reported the successful isolation of new MOFs with diverse structures by reacting biphenyl-3,3′,4,4′-tetracarboxylate and flexible bis(imidazole) ligands with metal ions. These compounds exhibit potential applications in catalysis, gas storage, and separation technologies, demonstrating the versatility of imidazole derivatives in materials science (Sun et al., 2010).

properties

IUPAC Name

1-(3-imidazol-1-ylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-9(14)10-3-2-4-11(7-10)13-6-5-12-8-13/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGYWVEACRHBHPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 25 g of 3'-bromoacetophenone, 9.0 g of imidazole, 18 g of anhydrous potassium carbonate, 1.0 g of copper oxide (CuO) and 30 ml of pyridine is refluxed for 64 hours. The mixture is cooled to room temperature, filtered and the filter cake washed with 50 ml of pyridine and 3×50 ml of dichloromethane. The combined filtrates are concentrated to dryness under vacuum. The residue is partitioned between 250 ml of dichloromethane and 150 ml of water. The emulsion is clarified by filtration through a pad of diatomaceous earth. The organic layer is separated, dried (MgSO4) and filtered through a pad of hydrous magnesium silicate. The pad is washed with 50 ml of dichloromethane and the combined filtrate is concentrated on a steam bath to 150 ml and while hot 300 ml of hexane is added. The mixture is cooled to room temperature, activated carbon added and the mixture filtered through diatomaceous earth. The filtrate is cooled to -10° C. and filtered to give 3.6 g of crystals, mp 69°-71° C. The filtrate is treated with activated carbon, filtered and the filtrate evaporated to give 12 g of crystals, mp 62°-65° C.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

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